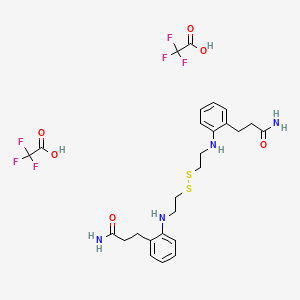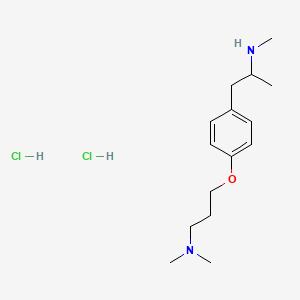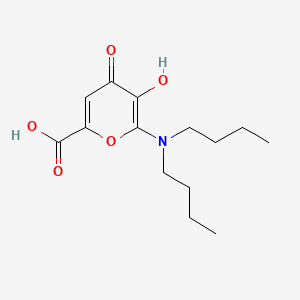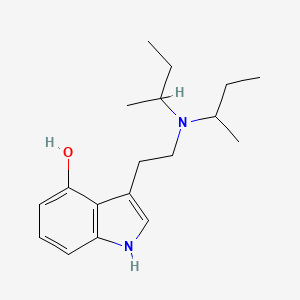![molecular formula C9H18N2O2 B12724485 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] CAS No. 63489-63-4](/img/structure/B12724485.png)
3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Methylenebis[tetrahydro-2H-1,3-oxazine]: is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two tetrahydro-2H-1,3-oxazine rings connected by a methylene bridge .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] typically involves the reaction of formaldehyde with tetrahydro-2H-1,3-oxazine under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methylene bridge between the two oxazine rings .
Industrial Production Methods: Industrial production of 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Methylenebis[tetrahydro-2H-1,3-oxazine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] is used as a building block for the synthesis of more complex molecules. It is also employed in various analytical techniques, such as high-performance liquid chromatography (HPLC), for the separation and analysis of compounds .
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and protein folding. Its unique structure allows it to interact with biological macromolecules in specific ways .
Medicine: In medicine, 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] is investigated for its potential therapeutic properties. It is studied for its role in drug delivery systems and as a potential pharmaceutical intermediate .
Industry: Industrially, the compound is used in the production of polymers and resins. It serves as a cross-linking agent, enhancing the mechanical properties and stability of the final products .
Wirkmechanismus
The mechanism of action of 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins and other macromolecules, leading to changes in their structure and function . The pathways involved in these interactions are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trioxane: A cyclic trimer of formaldehyde with similar structural features.
1,3-Dioxane: A six-membered ring compound with two oxygen atoms.
1,3-Oxazolidine: A five-membered ring compound with one oxygen and one nitrogen atom.
Uniqueness: 3,3’-Methylenebis[tetrahydro-2H-1,3-oxazine] is unique due to its dual oxazine rings connected by a methylene bridge. This structure imparts specific chemical and physical properties that are not observed in the similar compounds listed above .
Eigenschaften
CAS-Nummer |
63489-63-4 |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-(1,3-oxazinan-3-ylmethyl)-1,3-oxazinane |
InChI |
InChI=1S/C9H18N2O2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1-9H2 |
InChI-Schlüssel |
GJBKLYJVZOTRSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(COC1)CN2CCCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















